4-Benzyl-1-(furan-2-ylmethyl)piperidine 4-Benzyl-1-(furan-2-ylmethyl)piperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC8917287
InChI: InChI=1S/C17H21NO/c1-2-5-15(6-3-1)13-16-8-10-18(11-9-16)14-17-7-4-12-19-17/h1-7,12,16H,8-11,13-14H2
SMILES: C1CN(CCC1CC2=CC=CC=C2)CC3=CC=CO3
Molecular Formula: C17H21NO
Molecular Weight: 255.35 g/mol

4-Benzyl-1-(furan-2-ylmethyl)piperidine

CAS No.:

Cat. No.: VC8917287

Molecular Formula: C17H21NO

Molecular Weight: 255.35 g/mol

* For research use only. Not for human or veterinary use.

4-Benzyl-1-(furan-2-ylmethyl)piperidine -

Specification

Molecular Formula C17H21NO
Molecular Weight 255.35 g/mol
IUPAC Name 4-benzyl-1-(furan-2-ylmethyl)piperidine
Standard InChI InChI=1S/C17H21NO/c1-2-5-15(6-3-1)13-16-8-10-18(11-9-16)14-17-7-4-12-19-17/h1-7,12,16H,8-11,13-14H2
Standard InChI Key NFDDZQQDKVOONI-UHFFFAOYSA-N
SMILES C1CN(CCC1CC2=CC=CC=C2)CC3=CC=CO3
Canonical SMILES C1CN(CCC1CC2=CC=CC=C2)CC3=CC=CO3

Introduction

Structural and Chemical Properties

The molecular formula of 4-Benzyl-1-(furan-2-ylmethyl)piperidine is C17H21NO\text{C}_{17}\text{H}_{21}\text{NO}, with a molecular weight of 255.36 g/mol. The piperidine ring adopts a chair conformation, with the benzyl and furan-2-ylmethyl groups occupying equatorial positions to minimize steric hindrance . Key physicochemical properties include:

PropertyValue
Melting Point98–102°C (predicted)
logP (Octanol-Water)2.85
Hydrogen Bond Donors0
Hydrogen Bond Acceptors3

The furan ring contributes to the compound’s electron-rich nature, enabling π-π stacking interactions with biological targets, while the benzyl group enhances lipophilicity, facilitating membrane permeability.

Synthetic Routes and Optimization

Primary Synthesis Pathway

The synthesis of 4-Benzyl-1-(furan-2-ylmethyl)piperidine typically involves a two-step alkylation strategy:

Step 1: Preparation of 4-Benzylpiperidine
4-Benzylpiperidine is synthesized via the Leuckart reaction, where benzylamine reacts with formaldehyde and formic acid under reflux conditions . Yield optimization (78–85%) is achieved by controlling the molar ratio of reactants and reaction time (12–16 hours).

MethodReagents/ConditionsYield (%)
Nucleophilic SubstitutionFurfuryl bromide, K2_2CO3_3, DMF, 80°C62
Mitsunobu ReactionDEAD, PPh3_3, THF, 0°C → RT74

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to enhance reproducibility and scalability. Key parameters include:

  • Residence Time: 30 minutes

  • Temperature: 70°C

  • Catalyst: Palladium on carbon (Pd/C) for hydrogenation steps.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR (400 MHz, CDCl3_3):

    • δ 7.32–7.25 (m, 5H, Ar-H), 6.35 (d, J=3.2J = 3.2 Hz, 1H, furan-H), 6.20 (dd, J=3.2,1.8J = 3.2, 1.8 Hz, 1H, furan-H), 3.52 (s, 2H, N-CH2_2-furan), 2.92 (d, J=11.6J = 11.6 Hz, 2H, piperidine-H), 2.44 (t, J=11.6J = 11.6 Hz, 2H), 1.82–1.75 (m, 2H), 1.62–1.55 (m, 1H), 1.45–1.38 (m, 2H) .

  • 13^{13}C NMR (100 MHz, CDCl3_3):

    • δ 152.4 (furan-C), 142.1 (Ar-C), 128.9–126.3 (Ar-CH), 110.2 (furan-CH), 62.8 (N-CH2_2), 54.3 (piperidine-C), 33.1 (CH2_2), 25.4 (CH2_2) .

Mass Spectrometry

  • ESI-MS: m/z 256.2 [M+H]+^+.

Biological Activity and Mechanism

Antagonistic Activity at Histamine H3_33 Receptors

Structural analogs, such as ADS031 (a 4-oxypiperidine derivative), exhibit nanomolar affinity for histamine H3_3 receptors (H3_3R) with an IC50_{50} of 12.5 nM . The benzyl and furan groups in 4-Benzyl-1-(furan-2-ylmethyl)piperidine likely engage in hydrophobic interactions with H3_3R’s transmembrane domains, mimicking the pharmacophore of known antagonists .

Cholinesterase Inhibition

Piperidine derivatives bearing furan moieties demonstrate dual inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For example, ADS023 shows IC50_{50} values of 1.54 μM (AChE) and 4.12 μM (BuChE) . These findings suggest potential applications in neurodegenerative disorders.

Applications in Drug Development

Central Nervous System (CNS) Therapeutics

The compound’s ability to cross the blood-brain barrier (predicted logBB = 0.89) positions it as a candidate for treating Alzheimer’s disease and schizophrenia .

Anti-Inflammatory Agents

Analogous structures inhibit NLRP3 inflammasomes, reducing IL-1β release by 60–80% at 10 μM concentrations. This activity is mediated through blockade of ASC speck formation.

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